N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide

Description

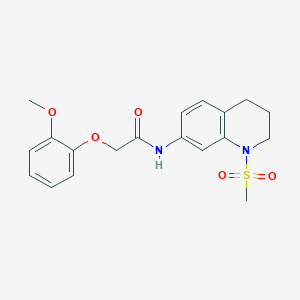

The compound N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide features a tetrahydroquinoline core substituted with a methanesulfonyl group at the 1-position and a 2-methoxyphenoxy acetamide moiety at the 7-position. Its molecular formula is C19H22N2O4S (molecular weight: 374.45 g/mol).

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-25-17-7-3-4-8-18(17)26-13-19(22)20-15-10-9-14-6-5-11-21(16(14)12-15)27(2,23)24/h3-4,7-10,12H,5-6,11,13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJKISCLNJDKLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core, which is known for its presence in various bioactive molecules. Its structural components include:

- Methanesulfonyl group : Enhances solubility and reactivity.

- 2-(2-methoxyphenoxy) group : May contribute to specific biological interactions.

The molecular formula of this compound is , with a molecular weight of approximately 348.41 g/mol.

Research indicates that this compound interacts with various biological targets:

- Methionyl-tRNA synthetase inhibition : This enzyme is crucial for protein synthesis. Inhibition may lead to reduced protein synthesis in pathogenic organisms, positioning the compound as a potential antibiotic candidate.

Pharmacological Properties

The compound exhibits several pharmacological properties that warrant further investigation:

- Antimicrobial Activity : Preliminary studies suggest that the compound can inhibit the growth of certain bacterial strains by targeting methionyl-tRNA synthetase.

- Anti-inflammatory Effects : Similar compounds have shown promise in modulating inflammatory pathways, potentially making this compound useful in treating inflammatory diseases.

- Anticancer Potential : The unique structure may provide opportunities for developing anticancer agents by interfering with cellular processes involved in tumor growth and metastasis.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the tetrahydroquinoline core : This often involves cyclization reactions from simpler precursors.

- Introduction of the methanesulfonyl group : This can be achieved through sulfonation reactions.

- Coupling with the 2-(2-methoxyphenoxy) group : This step usually requires careful optimization to achieve high yields.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Methionyl-tRNA synthetase Inhibition | Demonstrated significant inhibitory effects on bacterial growth. |

| Study 2 | Anti-inflammatory Properties | Showed modulation of inflammatory cytokines in vitro. |

| Study 3 | Anticancer Activity | Indicated potential for inhibiting tumor cell proliferation. |

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Table 2: Substituent Effects on Activity

| Compound Name | Key Substituent | Potential Biological Impact |

|---|---|---|

| Target Compound | 2-Methoxyphenoxy | Enhanced hydrogen bonding and moderate lipophilicity |

| G513-0403 | 2-Methylphenoxy | Increased hydrophobicity, reduced polar interactions |

| BF22503 | 3,4-Dimethoxyphenyl | Higher lipophilicity and multi-site H-bonding |

| 5k | 1,3,4-Thiadiazole | Aromatic π-π stacking potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.